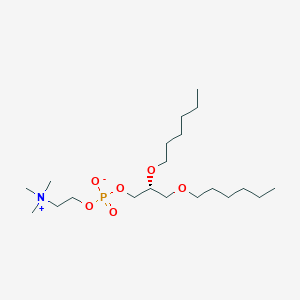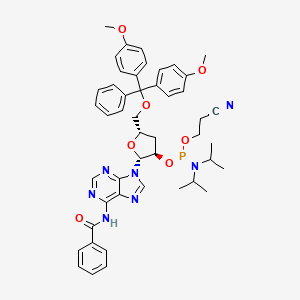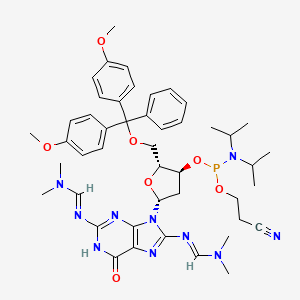
1,3,5-Trimethylbenzene-2,4,6-D3
描述
1,3,5-Trimethylbenzene-2,4,6-D3, also known as mesitylene-d3, is a deuterated form of mesitylene. It is a derivative of benzene with three methyl groups symmetrically positioned around the ring. The deuterium atoms replace the hydrogen atoms at the 2, 4, and 6 positions, making it useful in various scientific applications, particularly in nuclear magnetic resonance (NMR) spectroscopy.
准备方法
Synthetic Routes and Reaction Conditions: 1,3,5-Trimethylbenzene-2,4,6-D3 can be synthesized through the deuteration of mesitylene. The process involves the exchange of hydrogen atoms with deuterium atoms using deuterium gas (D2) or deuterated solvents under specific conditions. The reaction typically requires a catalyst, such as palladium on carbon (Pd/C), and elevated temperatures to facilitate the exchange.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterium oxide (D2O) and a suitable catalyst to achieve high yields of the deuterated compound. The reaction conditions are optimized to ensure efficient deuteration while minimizing side reactions.
化学反应分析
Types of Reactions: 1,3,5-Trimethylbenzene-2,4,6-D3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trimesic acid (benzene-1,3,5-tricarboxylic acid) using strong oxidizing agents like nitric acid.
Substitution: Bromination of this compound with bromine (Br2) yields mesityl bromide (1-bromo-2,4,6-trimethylbenzene).
Reduction: Reduction reactions can convert the compound into different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Nitric acid (HNO3) or trifluoroperacetic acid (CF3CO3H) under acidic conditions.
Substitution: Bromine (Br2) in the presence of a catalyst or under UV light.
Reduction: Hydrogen gas (H2) with a metal catalyst like palladium on carbon (Pd/C).
Major Products:
Oxidation: Trimesic acid (C9H6O6).
Substitution: Mesityl bromide (C9H11Br).
Reduction: Various reduced derivatives depending on the specific reaction conditions.
科学研究应用
1,3,5-Trimethylbenzene-2,4,6-D3 is widely used in scientific research due to its unique properties:
NMR Spectroscopy: The deuterated compound is used as a solvent or internal standard in NMR spectroscopy to study molecular structures and dynamics.
Chemical Synthesis: It serves as a precursor for the synthesis of other deuterated compounds and fine chemicals.
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.
Environmental Studies: It is employed in studies related to the degradation and environmental impact of aromatic hydrocarbons.
作用机制
The mechanism of action of 1,3,5-Trimethylbenzene-2,4,6-D3 involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in metabolic pathways, influencing their activity and function.
Pathways: It participates in oxidation-reduction reactions, substitution reactions, and other chemical processes, affecting the overall chemical environment.
相似化合物的比较
1,3,5-Trimethylbenzene-2,4,6-D3 is unique due to its deuterated nature, which distinguishes it from other similar compounds:
1,3,5-Trimethylbenzene (Mesitylene): The non-deuterated form, commonly used in organic synthesis and as a solvent.
1,2,4-Trimethylbenzene (Pseudocumene): An isomer with different methyl group positions, used in the production of chemicals and as a solvent.
1,2,3-Trimethylbenzene (Hemimellitene): Another isomer with distinct properties and applications in chemical synthesis.
The deuterated form, this compound, offers advantages in NMR spectroscopy and other research applications due to its unique isotopic composition.
属性
IUPAC Name |
1,3,5-trideuterio-2,4,6-trimethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12/c1-7-4-8(2)6-9(3)5-7/h4-6H,1-3H3/i4D,5D,6D | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHZEENZYGFFBQ-WVALGTIDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C)[2H])C)[2H])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(2R)-3-Hexadecanoyloxy-2-tricosa-10,12-diynoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B3044085.png)


![[(2R)-3-[2-(dimethylamino)ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B3044092.png)



![N'-[9-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-[(E)-dimethylaminomethylideneamino]purin-8-yl]-N,N-dimethylmethanimidamide](/img/structure/B3044099.png)

![8-Bromo-5'-O-(4,4'-dimethoxytrityl)-N6-dimethylaminomethylene-2'-deoxyadenosine, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]phosphoramidite](/img/structure/B3044101.png)
![2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-6-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexyl (2-cyanoethyl) diisopropylphosphoramidite](/img/structure/B3044103.png)
![3-[[(2R,3S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-phenoxypurin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B3044104.png)

